3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Description
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is 446.14778643 g/mol and the complexity rating of the compound is 747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-Hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups, including hydroxyl, methoxy, and pyridine moieties, which are known to influence its biological activity. The molecular formula is C20H20N2O5 with a molecular weight of 368.38 g/mol. The compound can be represented as follows:
- IUPAC Name: Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate
- SMILES: CCOC(=O)C1=C(O)C(=O)N(Cc2ccc(OC)cc2)C1c3cccnc3
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of methoxyphenols have shown cytotoxic effects against various cancer cell lines. A study evaluating the structure-activity relationship (SAR) of related compounds revealed that the presence of methoxy groups enhances antiproliferative activity, likely due to increased lipophilicity and interaction with cellular targets .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its phenolic hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Compounds similar to this compound have been reported to exhibit neuroprotective effects. These effects are mediated through modulation of neurotransmitter systems and inhibition of neuroinflammation, making such compounds potential candidates for treating neurodegenerative diseases .
Study on Anticancer Activity
A recent investigation assessed the anticancer potential of a series of pyrrole-based compounds, including our target compound. The study demonstrated that these compounds significantly inhibited the growth of human cancer cell lines (e.g., A431 and HT29), with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Research on Antioxidant Properties
In another study focusing on antioxidant activity, the compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. Results indicated a strong scavenging ability, supporting its potential use in formulations aimed at reducing oxidative stress in various health conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-32-18-8-5-16(6-9-18)23(29)21-22(17-7-10-19(28)20(12-17)33-2)27(25(31)24(21)30)14-15-4-3-11-26-13-15/h3-13,22,28-29H,14H2,1-2H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELJHUFMONTLN-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370576-65-1 |
Source
|
Record name | 3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHOXYBENZOYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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